methyl 2-{[7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}butanoate
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Overview
Description
Methyl 2-{[7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}butanoate is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with phenyl and methoxyphenyl groups, and a butanoate ester moiety. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
The synthesis of methyl 2-{[7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}butanoate involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Methyl 2-{[7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
Methyl 2-{[7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}butanoate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as enzyme inhibition or receptor binding, which could lead to the development of new therapeutic agents.
Medicine: The compound is explored for its potential use in drug discovery and development, particularly in targeting specific molecular pathways involved in diseases.
Mechanism of Action
The mechanism of action of methyl 2-{[7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Methyl 2-{[7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}butanoate can be compared with other similar compounds, such as:
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share the same core structure but differ in the substituents attached to the core, leading to variations in their chemical and biological properties.
Phenyl-substituted pyrimidines: These compounds have phenyl groups attached to the pyrimidine ring, similar to the target compound, but may lack the methoxyphenyl or butanoate ester moieties.
Methoxyphenyl derivatives: These compounds contain methoxyphenyl groups, which contribute to their chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C24H23N3O3S |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
methyl 2-[7-(2-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanylbutanoate |
InChI |
InChI=1S/C24H23N3O3S/c1-4-20(24(28)30-3)31-23-21-17(16-10-6-5-7-11-16)14-27(22(21)25-15-26-23)18-12-8-9-13-19(18)29-2/h5-15,20H,4H2,1-3H3 |
InChI Key |
CCPGULAPWHKWQR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OC)SC1=NC=NC2=C1C(=CN2C3=CC=CC=C3OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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